2-(4-Pentylphenoxy)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Pentylphenoxy)ethan-1-ol is an organic compound that belongs to the class of phenol ethers It consists of a phenol group substituted with a pentyl chain and an ethan-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Pentylphenoxy)ethan-1-ol typically involves the nucleophilic aromatic substitution reaction of 4-pentylphenol with ethylene oxide. The reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst. The reaction proceeds as follows:
- Dissolve 4-pentylphenol in a suitable solvent such as ethanol.
- Add sodium hydroxide to the solution to deprotonate the phenol group, forming the phenoxide ion.
- Introduce ethylene oxide to the reaction mixture, allowing it to react with the phenoxide ion to form this compound.
- Purify the product through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure reactors can also enhance the reaction rate and yield. The product is typically purified using large-scale distillation columns or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Pentylphenoxy)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The phenol group can be reduced to form the corresponding cyclohexanol derivative.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: Formation of 2-(4-Pentylphenoxy)acetaldehyde or 2-(4-Pentylphenoxy)acetic acid.
Reduction: Formation of 2-(4-Pentylcyclohexyloxy)ethan-1-ol.
Substitution: Formation of nitrated, sulfonated, or halogenated derivatives of this compound.
Scientific Research Applications
2-(4-Pentylphenoxy)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized as an intermediate in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Pentylphenoxy)ethan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the phenol ether moiety can interact with hydrophobic regions of proteins and membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
2-(4-Pentylphenoxy)ethan-1-ol can be compared with other phenol ethers such as:
2-(4-Methylphenoxy)ethan-1-ol: Similar structure but with a methyl group instead of a pentyl group.
2-(4-Ethylphenoxy)ethan-1-ol: Similar structure but with an ethyl group instead of a pentyl group.
2-(4-Propylphenoxy)ethan-1-ol: Similar structure but with a propyl group instead of a pentyl group.
The uniqueness of this compound lies in its longer alkyl chain, which can influence its hydrophobicity and interaction with biological membranes, potentially leading to different biological activities and applications.
Properties
CAS No. |
64673-00-3 |
---|---|
Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
2-(4-pentylphenoxy)ethanol |
InChI |
InChI=1S/C13H20O2/c1-2-3-4-5-12-6-8-13(9-7-12)15-11-10-14/h6-9,14H,2-5,10-11H2,1H3 |
InChI Key |
ITUGPAXGWIFXMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.